2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide chemical structure and properties
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide chemical structure and properties
An In-Depth Technical Guide to 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Introduction
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide is a diaryl ether and acetamide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural motifs are of significant interest in medicinal chemistry, particularly as a scaffold for designing novel therapeutic agents. Molecules incorporating the diaryl ether linkage are prevalent in oncology research, often as kinase inhibitors, while the chloroacetamide group is a reactive handle for further chemical elaboration.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for their work. The information presented herein is synthesized from established chemical principles and available database information to provide a robust and practical resource.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. This section details the key identifiers and structural representation of 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide.
Nomenclature and Identifiers
The compound is systematically named and cataloged under various chemical registry systems, ensuring its unambiguous identification in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | [1] |
| CAS Number | 69838-54-6 | [1] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 296.15 g/mol | [1] |
| InChI | InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-4-6-12(7-5-11)19-13-3-1-2-10(16)8-13/h1-8H,9H2,(H,17,18) | [1] |
| InChIKey | BPROOLMEEMVDHI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)CCl | [1] |
| Synonyms | 2-Chloro-N-(4-(3-chlorophenoxy)phenyl)acetamide | [1] |
Chemical Structure
The molecule consists of a central N-phenylacetamide core. The para position of the phenyl ring is substituted with a 3-chlorophenoxy group, forming a diaryl ether linkage. The amide nitrogen is acylated with a chloroacetyl group.
Caption: 2D chemical structure of the title compound.
Physicochemical and Computed Properties
Experimental physicochemical data for 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide is not widely available in public literature. However, computational models provide valuable predictions for its behavior.
| Property | Predicted Value | Source |
| XLogP3 | 3.9 | [1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
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Interpretation of Properties: The predicted XLogP3 value of 3.9 suggests that the compound is lipophilic and likely has low solubility in water but good solubility in organic solvents such as dichloromethane, ethyl acetate, and acetone. The TPSA is moderate, indicating that the molecule may have the potential for membrane permeability.
Synthesis and Purification
The synthesis of 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide is most logically achieved via a two-step process: first, the synthesis of the key intermediate amine, 4-(3-chlorophenoxy)aniline, followed by its acylation.
Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar transformations.
Step 1: Synthesis of 4-(3-Chlorophenoxy)aniline
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Ullmann Condensation: To a dry flask under an inert atmosphere (e.g., Nitrogen), add 4-iodonitrobenzene (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 120-140 °C.
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Monitor the reaction by Thin Layer Chromatography (TLC). Upon consumption of the starting material, cool the reaction to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3x).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3-chlorophenoxy)nitrobenzene.
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Reduction: Suspend the crude nitro-intermediate in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add iron powder (5.0 eq), followed by the slow addition of concentrated hydrochloric acid (HCl, 0.5 eq).
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Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously until the reaction is complete by TLC.
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Cool the reaction, filter through celite to remove iron salts, and neutralize the filtrate with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-(3-chlorophenoxy)aniline.
Step 2: Synthesis of 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
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Acylation: Dissolve 4-(3-chlorophenoxy)aniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq) or triethylamine (1.5 eq) in a dry solvent like dichloromethane (DCM) or chloroform.
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Cool the stirred solution to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification
The crude product from Step 2 can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a solid.
Analytical and Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not readily found in public repositories, its structure allows for the confident prediction of key analytical signatures.
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. A singlet for the two protons of the -CH₂Cl group would likely appear around 4.2 ppm. The aromatic region (approx. 6.9-7.8 ppm) would show complex multiplets corresponding to the eight protons on the two phenyl rings. A broad singlet for the N-H proton would be observed further downfield, typically between 8.0 and 9.5 ppm.
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¹³C NMR: The carbon NMR spectrum would show 14 distinct signals. The carbonyl carbon (C=O) is expected around 164-168 ppm. The methylene carbon (-CH₂Cl) would be observed around 40-45 ppm. The remaining 12 signals in the aromatic region (approx. 115-160 ppm) would correspond to the carbons of the phenyl rings.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong N-H stretch around 3300 cm⁻¹, a sharp, strong carbonyl (C=O) stretch for the amide at ~1670 cm⁻¹, and C-O-C ether stretches in the 1200-1250 cm⁻¹ region. C-Cl stretches would be visible in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry (MS): The ESI-MS in positive mode would show a protonated molecular ion [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M], [M+2], [M+4]) would be observed, which is a definitive indicator of the compound's identity.
Applications in Research and Development
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide is primarily utilized as a building block in synthetic chemistry.
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Medicinal Chemistry: The diaryl ether aniline core is a key pharmacophore in a range of biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1]
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Synthetic Intermediate: The chloroacetamide moiety is a versatile electrophile. It can react with various nucleophiles (e.g., amines, thiols) to enable the construction of more complex molecules. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Based on GHS classifications, this compound should be handled with appropriate care in a laboratory setting.[1]
Hazard Identification
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Pictograms: Danger
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Hazard Statements:
Recommended Precautions
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
